molecular formula C23H28FN3O3 B2427739 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1705181-85-6

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2427739
CAS No.: 1705181-85-6
M. Wt: 413.493
InChI Key: YCIYDVTYMQPVFP-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that features a bipiperidine core linked to a fluorophenoxy group and a methoxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the bipiperidine core. This can be achieved through a series of condensation reactions involving piperidine derivatives. The fluorophenoxy group is introduced via nucleophilic substitution reactions, while the methoxypyridinyl moiety is attached through coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy and methoxypyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 2-Fluoro-1,3,5-triamino-2,4,6-trinitrobenzene

Uniqueness

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipiperidine core and fluorophenoxy group make it particularly interesting for medicinal chemistry applications, where such structures are often associated with high binding affinity and specificity.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-29-22-19(5-4-12-25-22)23(28)27-13-8-17(9-14-27)26-15-10-18(11-16-26)30-21-7-3-2-6-20(21)24/h2-7,12,17-18H,8-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYDVTYMQPVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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